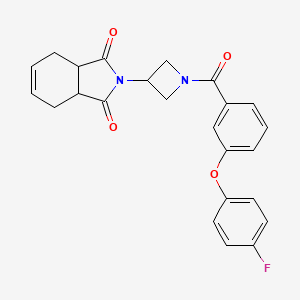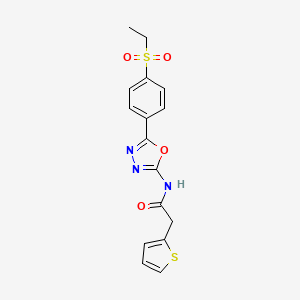
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as ESOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been studied extensively for its various biochemical and physiological effects, and its mechanism of action has been thoroughly investigated.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, including similar compounds, have been synthesized and analyzed for their biological activities. These compounds, due to their 1,3,4-oxadiazole core, are of significant interest for their biological activities, including antibacterial properties. For example, synthesized compounds were screened against both Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This highlights the potential of such compounds in developing new antibacterial agents (H. Khalid et al., 2016).
Anticancer and Inhibitory Properties
The exploration into the pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structural relatives of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, revealed their potential as glutaminase inhibitors. These compounds showed promising inhibitory effects on cancer cell growth in vitro and in mouse xenograft models, indicating their potential in cancer therapy (K. Shukla et al., 2012).
Antimicrobial and Hemolytic Activities
Further research into acetamide derivatives bearing the 1,3,4-oxadiazole nucleus has demonstrated significant antibacterial potentials. Compounds synthesized in this domain exhibited moderate inhibitory activities against various bacterial strains, highlighting their application in addressing bacterial infections. Specifically, compounds bearing additional substitutions showed notable growth inhibition of pathogenic bacteria, suggesting their utility in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Antioxidant, Analgesic, and Anti-inflammatory Actions
The computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazoles, has uncovered their potential for toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory properties. These investigations suggest that such compounds can serve as bases for developing new therapeutic agents with multiple beneficial effects (M. Faheem, 2018).
Propiedades
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-25(21,22)13-7-5-11(6-8-13)15-18-19-16(23-15)17-14(20)10-12-4-3-9-24-12/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKZGHCJUXWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)
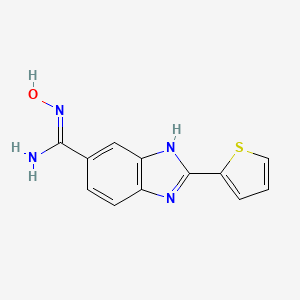
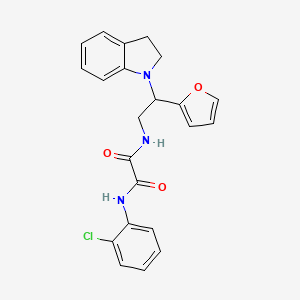
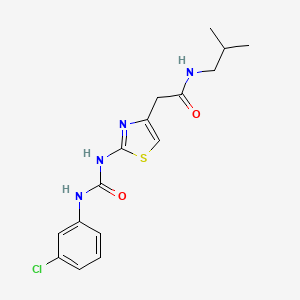
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)
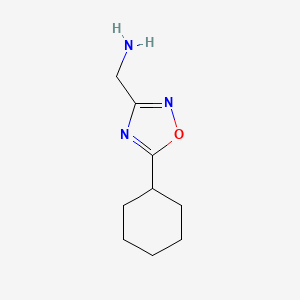
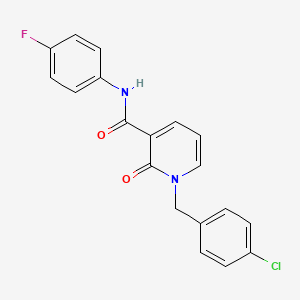

![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)
![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)
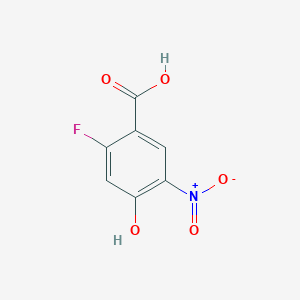
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)
